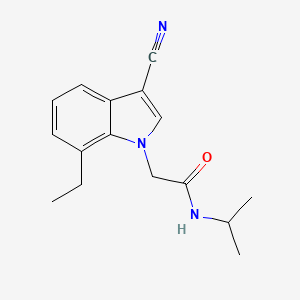
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide, also known as CPI-455, is a small molecule inhibitor that has been developed for potential use in cancer treatment. This molecule has been shown to exhibit anti-tumor activity in preclinical studies, making it a promising candidate for further research.
Wirkmechanismus
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide is able to disrupt the activity of cancer cells and prevent their growth.
Biochemical and Physiological Effects:
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of cancer cell growth, induction of cell death, and disruption of gene expression. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide is its specificity for BRD4, which makes it a promising candidate for targeted cancer therapy. However, one limitation of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide is its relatively low potency, which may limit its effectiveness in treating certain types of cancer.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide. One area of interest is the development of more potent analogs of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide that may be more effective in treating cancer. Another potential direction is the investigation of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to better understand the mechanisms underlying 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide's anti-tumor activity and to identify potential biomarkers that may be used to predict patient response to treatment.
Synthesemethoden
The synthesis of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide involves several steps, including the reaction of 7-ethyl-1H-indole-3-carboxylic acid with isopropylamine, followed by the addition of cyanogen bromide to form the cyano derivative. The final step involves the reaction of the cyano derivative with isopropylacetamide to produce 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide.
Wissenschaftliche Forschungsanwendungen
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide has been the subject of several scientific studies, with researchers investigating its potential as a cancer treatment. In one study, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide was shown to inhibit the growth of several types of cancer cells, including breast, lung, and pancreatic cancer cells. Another study found that 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide was able to induce cell death in cancer cells, suggesting that it may be an effective treatment for certain types of cancer.
Eigenschaften
IUPAC Name |
2-(3-cyano-7-ethylindol-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-4-12-6-5-7-14-13(8-17)9-19(16(12)14)10-15(20)18-11(2)3/h5-7,9,11H,4,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPUCMDWPBQXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5878455.png)
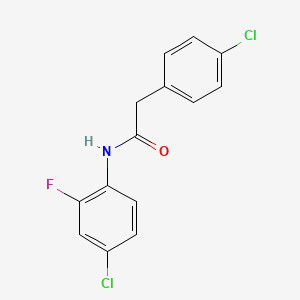
![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
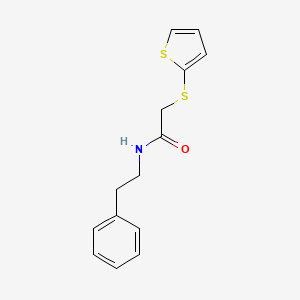
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)
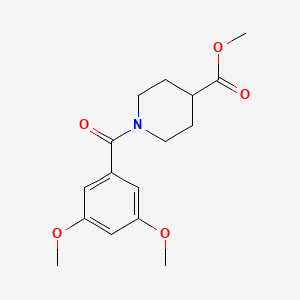
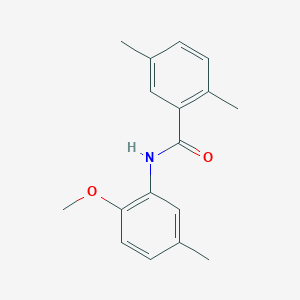
![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)
![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)
![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)


